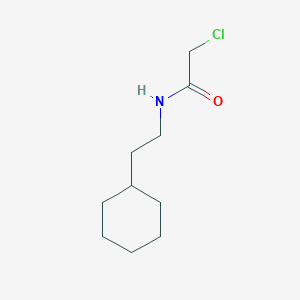![molecular formula C12H19Cl3N2 B1425057 Dihidrocloruro de 1-[2-(3-clorofenil)etil]piperazina CAS No. 113240-38-3](/img/structure/B1425057.png)
Dihidrocloruro de 1-[2-(3-clorofenil)etil]piperazina
Descripción general
Descripción
1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride is a chemical compound belonging to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound has a chlorophenyl group attached to the ethyl chain, which is further connected to the piperazine ring
Synthetic Routes and Reaction Conditions:
The compound can be synthesized through a multi-step reaction starting with 3-chlorophenylacetonitrile. The nitrile group is first reduced to an amine, followed by the formation of the piperazine ring through cyclization.
Another method involves the reaction of 3-chlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperazine to yield the desired product.
Industrial Production Methods:
Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups. Common reagents for substitution reactions include halogens and alkyl halides.
Common Reagents and Conditions:
Oxidation reactions typically require oxidizing agents and may be performed under acidic or basic conditions.
Reduction reactions are often carried out in anhydrous solvents and may require specific temperatures to proceed efficiently.
Substitution reactions may involve the use of strong bases or acids, depending on the desired substitution pattern.
Major Products Formed:
Oxidation of 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride can yield chlorophenyl derivatives or carboxylic acids.
Reduction reactions can produce amines or alcohols.
Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a ligand in biochemical studies to investigate receptor binding and signal transduction pathways.
Industry: It is utilized in the manufacturing of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The exact mechanism may vary depending on the biological system and the specific application.
In the central nervous system, it may modulate neurotransmitter systems, leading to changes in neuronal activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Other compounds in the piperazine class include 1-(3-chlorophenyl)piperazine and 1-(2-chlorophenyl)piperazine.
Uniqueness: 1-[2-(3-Chlorophenyl)ethyl]piperazine dihydrochloride is unique due to its specific structural features, such as the presence of the ethyl chain and the chlorophenyl group. These features influence its chemical reactivity and biological activity, distinguishing it from other piperazines.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-3-1-2-11(10-12)4-7-15-8-5-14-6-9-15;;/h1-3,10,14H,4-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEPSZCMGZVKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=CC=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-38-3 | |
| Record name | 1-(3-chlorophenethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)



![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)


![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)
![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)
![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)
![2'-cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1424995.png)

